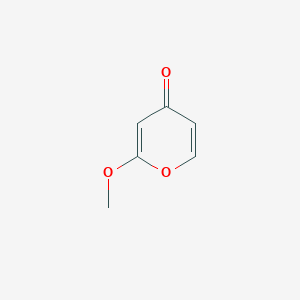
2-Methoxypyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypyran-4-one, also known as this compound, is a useful research compound. Its molecular formula is C6H6O3 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that 2-methoxypyran-4-one exhibits significant antimicrobial properties. Studies have shown that derivatives of pyran compounds can effectively inhibit the growth of various pathogenic bacteria and fungi.
- Case Study : A recent study evaluated several pyran derivatives against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives of this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like Ciprofloxacin, highlighting their potential as alternative antimicrobial agents .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound Derivative A | 5.0 | S. aureus |
| This compound Derivative B | 3.0 | E. coli |
Anticancer Properties
The anticancer potential of this compound has been explored extensively. Various studies have demonstrated its ability to induce cytotoxic effects on different cancer cell lines.
- Case Study : In a study assessing the cytotoxicity of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), it was found that the compound exhibited IC50 values ranging from 1.2 to 8.6 µM, which are significantly lower than those of conventional chemotherapeutics like Erlotinib .
| Cell Line | IC50 (µM) | Comparison with Erlotinib (IC50 = 11.21 µM) |
|---|---|---|
| MCF-7 | 3.0 | More potent |
| HepG-2 | 6.1 | More potent |
Agrochemical Applications
In addition to its medicinal properties, this compound has been investigated for its applications in agriculture, particularly as a potential agrochemical.
- Research Insights : Pyran derivatives have been studied for their insecticidal and herbicidal activities. For instance, certain modifications of this compound have shown effectiveness in controlling pests while being less harmful to beneficial organisms .
Structure-Based Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity.
Propiedades
Número CAS |
127942-10-3 |
|---|---|
Fórmula molecular |
C6H6O3 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
2-methoxypyran-4-one |
InChI |
InChI=1S/C6H6O3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3 |
Clave InChI |
CQUVDLZCHKUKHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C=CO1 |
SMILES canónico |
COC1=CC(=O)C=CO1 |
Sinónimos |
4H-Pyran-4-one,2-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















